Cas no 1595760-95-4 (2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide)

2,2-Dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide is a specialized organic compound featuring a unique structural combination of a dimethylpropanamide moiety and a 3-methylpiperidin-4-ylmethyl group. This configuration imparts distinct physicochemical properties, making it suitable for applications in pharmaceutical intermediates or agrochemical synthesis. The compound's sterically hindered amide group enhances stability, while the piperidine scaffold offers potential for further functionalization. Its well-defined molecular structure ensures consistent reactivity, facilitating precise synthetic modifications. The compound is typically handled under controlled conditions due to its sensitivity, and its purity is critical for reproducibility in research or industrial processes. Suitable for targeted organic synthesis, it serves as a versatile building block in medicinal chemistry or material science applications.
2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide structure
1595760-95-4 structure
Product Name:2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide
CAS No:1595760-95-4
MF:C12H24N2O
MW:212.331763267517
CID:5608204
PubChem ID:114700010
Update Time:2025-06-10

2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 1595760-95-4
    • EN300-841468
    • 2,2-dimethyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide
    • 2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide
    • Inchi: 1S/C12H24N2O/c1-9-7-13-6-5-10(9)8-14-11(15)12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
    • InChI Key: XIKVBJSDNIENRH-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)NCC1CCNCC1C

Computed Properties

  • Exact Mass: 212.188863393g/mol
  • Monoisotopic Mass: 212.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 41.1Ų

2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide Pricemore >>

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Additional information on 2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide

Professional Introduction to Compound with CAS No. 1595760-95-4 and Product Name: 2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide

The compound with the CAS number 1595760-95-4 and the product name 2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of this compound features a complex arrangement of carbon and nitrogen atoms, which contributes to its distinct chemical behavior and reactivity. Understanding its synthesis, properties, and applications requires a deep dive into the intricacies of organic chemistry and pharmacology.

In recent years, there has been a growing interest in the development of novel compounds that exhibit potent biological activity while maintaining a favorable safety profile. The compound 2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide fits into this category, as it combines a rigid piperidine ring with alkyl substituents that enhance its solubility and bioavailability. The presence of the 3-methylpiperidin-4-yl moiety is particularly noteworthy, as it is known to influence the pharmacokinetic properties of many drug candidates by modulating their metabolic pathways.

One of the most compelling aspects of this compound is its potential role in the treatment of neurological disorders. Research has shown that piperidine derivatives can interact with various neurotransmitter receptors, making them promising candidates for drugs targeting conditions such as depression, anxiety, and Parkinson's disease. The specific substitution pattern in 2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide may enhance its binding affinity to these receptors, thereby improving therapeutic efficacy.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the piperidine ring through cyclization reactions, followed by alkylation and acylation steps to introduce the necessary substituents. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to optimize these steps and minimize byproduct formation.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide and biological targets. These studies have revealed that the compound's binding mode aligns well with known pharmacophores in drug candidates for neurological disorders. This alignment suggests that the compound may exhibit similar therapeutic effects without causing adverse side effects associated with other drugs in the same class.

Another area where this compound shows promise is in its potential application as an intermediate in the synthesis of more complex pharmaceuticals. The structural motifs present in 2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide can be modified or extended to create novel molecules with enhanced biological activity. This flexibility makes it an attractive starting point for drug discovery programs aimed at developing new treatments for various diseases.

The pharmacological profile of this compound has been evaluated through both in vitro and in vivo studies. In cell-based assays, it has demonstrated inhibitory activity against enzymes involved in neurotransmitter metabolism, suggesting its potential as a precursor for drugs targeting neurological disorders. Animal models have further supported these findings by showing that administration of related compounds leads to improved symptoms in models of depression and anxiety.

Regulatory considerations are an essential part of bringing any new pharmaceutical compound to market. The synthesis and characterization data for 2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide have been meticulously documented to meet stringent regulatory requirements. This includes detailed information on chemical purity, stability under various storage conditions, and toxicological profiles. These data are crucial for obtaining approval from regulatory agencies such as the FDA and EMA.

The future prospects for this compound are bright, with ongoing research focused on optimizing its synthetic route and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area. As our understanding of drug-target interactions continues to improve, compounds like 2,2-dimethyl-N-(3-methylpiperidin-4-yl)methylpropanamide will play a vital role in shaping the next generation of treatments for neurological disorders.

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